2-cyano-N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide
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Overview
Description
The compound is a complex organic molecule with multiple functional groups, including a cyano group (-CN), an amide group (-CONH2), a cyclopenta[d][1,3]thiazol ring, and a 2,5-dimethyl-1H-pyrrol ring. These functional groups and rings could potentially give the compound unique chemical and physical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group or ring structure. For example, the cyclopenta[d][1,3]thiazol ring could potentially be formed through a cyclization reaction . The exact synthesis route would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It contains a cyclopenta[d][1,3]thiazol ring, which is a five-membered ring with two non-carbon atoms (one nitrogen and one sulfur), and a 2,5-dimethyl-1H-pyrrol ring, which is a five-membered ring with one nitrogen atom .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would largely depend on its functional groups. For example, the cyano group might undergo hydrolysis to form a carboxylic acid, or it might participate in coupling reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of polar functional groups like the cyano and amide groups could impact the compound’s solubility in different solvents .Scientific Research Applications
Expansive Rearrangement and Transformation
The compound has been used in expansive rearrangement processes, such as the transformation of 3-(2-Cyano-1-methylvinyl)-N-methoxy-N-methylthiazolidine-4-carboxamide into 1H,3H-pyrrolo[1,2-c]thiazoles through modified Knorr synthesis or into 6-cyano-N-methoxy-N,5-dimethyl-2,3,4,7-tetrahydro-1,4-thiazepine-3-carboxamide by simple thermal treatment. This latter compound further reacts with Grignard or organolithium compounds to yield 8-hydroxy-3-thia-6-azabicyclo[3.2.1]oct-6-ene-l-carbonitrile derivatives (Calvo et al., 2005).
Antimicrobial Activity
2-Cyano-N derivatives have been utilized as key intermediates for synthesizing various heterocycles, showing significant antimicrobial activities. For instance, 2-Cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide has been used to synthesize new coumarin, pyridine, pyrrole, thiazole, and aminopyrazole compounds. These synthesized compounds were characterized by various spectral studies and tested for their antimicrobial properties, demonstrating significant activity against various microorganisms (Bondock et al., 2008).
Synthesis of Novel Heterocycles
The versatility of 2-cyano-N derivatives allows for the synthesis of novel heterocyclic compounds incorporating various moieties such as pyrazolopyridine. These compounds have been synthesized and tested for their antimicrobial properties, contributing valuable insights into the development of new antimicrobial agents (Abu-Melha, 2013).
Herbicidal Activity
2-Cyano-N derivatives have also shown potential in the synthesis of compounds with herbicidal activities. For example, 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates synthesized from these derivatives exhibited good herbicidal activities, highlighting the potential of 2-cyano-N derivatives in developing new herbicides (Wang et al., 2004).
Future Directions
Properties
IUPAC Name |
2-cyano-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S/c1-12-9-14(13(2)23(12)7-8-25-3)10-15(11-20)18(24)22-19-21-16-5-4-6-17(16)26-19/h9-10H,4-8H2,1-3H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBGCSSXOUBDKRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CCOC)C)C=C(C#N)C(=O)NC2=NC3=C(S2)CCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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